8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 303971-16-6
VCID: VC7791495
InChI: InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
SMILES: CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Molecular Formula: C15H15ClN4O2S
Molecular Weight: 350.82

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 303971-16-6

Cat. No.: VC7791495

Molecular Formula: C15H15ClN4O2S

Molecular Weight: 350.82

* For research use only. Not for human or veterinary use.

8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 303971-16-6

Specification

CAS No. 303971-16-6
Molecular Formula C15H15ClN4O2S
Molecular Weight 350.82
IUPAC Name 8-[(4-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Standard InChI Key BHXNIBRYOLKRNY-UHFFFAOYSA-N
SMILES CCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C

Introduction

8-((4-Chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine derivative class. Purines are biologically significant molecules that play critical roles in DNA, RNA, and other biochemical pathways. This compound is particularly notable for its structural complexity and potential applications in medicinal chemistry due to its unique functional groups and thioether linkage.

Synthesis

The synthesis of 8-((4-chlorobenzyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps:

  • Starting Materials:

    • 7-Ethyl-3-methylxanthine

    • 4-Chlorobenzyl chloride

  • Thioether Formation:

    • The reaction involves the nucleophilic substitution of the purine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).

    • The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF).

  • Purification:

    • Techniques such as recrystallization or column chromatography are used to isolate the compound in high purity.

Structural Features

The compound features:

  • A purine core, which is a bicyclic aromatic system.

  • A chlorobenzylthio group, contributing to its hydrophobicity and potential binding interactions.

  • Substituents such as ethyl and methyl groups that enhance its lipophilicity.

Biological Significance

Preliminary studies suggest that this compound may exhibit biological activities due to its structural resemblance to bioactive purine derivatives:

  • Enzyme Inhibition:

    • The compound may act as an inhibitor of enzymes involved in purine metabolism by binding to their active sites.

  • Potential Pharmacological Applications:

    • Antimicrobial activity: Similar compounds have demonstrated activity against bacterial and fungal pathogens.

    • Anticancer potential: Purine derivatives are often explored for their ability to inhibit cancer cell proliferation .

Comparison with Similar Compounds

CompoundKey Difference
8-(4-Methylbenzylthio)-7-ethyl-3-methylpurineMethyl group replaces chlorine on benzyl ring
8-(4-Chlorobenzylthio)-7-(2-methoxyethyl)-purineMethoxyethyl replaces ethyl group

The chlorobenzyl substitution enhances binding affinity and reactivity compared to methylbenzyl analogs.

Research and Applications

This compound is under investigation for:

  • Use as a molecular probe for studying enzyme interactions.

  • Development as a lead compound for drug discovery targeting microbial infections or cancer.

Further research involving molecular docking and biological assays is needed to confirm its therapeutic potential .

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